molecular formula C13H12O2 B6160320 7-(4-hydroxyphenyl)hepta-2,4,6-trienal CAS No. 69963-42-4

7-(4-hydroxyphenyl)hepta-2,4,6-trienal

Cat. No.: B6160320
CAS No.: 69963-42-4
M. Wt: 200.23 g/mol
InChI Key: ZVJPTMYLOXLINF-CRQXNEITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-hydroxyphenyl)hepta-2,4,6-trienal is a polyphenolic compound with the chemical formula C13H12O2 and a molecular weight of 200.2. This compound is known for its unique structure, which includes a hepta-2,4,6-trienal backbone with a hydroxyphenyl group attached at the 7th position. It is also referred to as trans-4,4’-dihydroxystilbene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-hydroxyphenyl)hepta-2,4,6-trienal typically involves the condensation of appropriate aldehydes and phenols under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the aldehyde and phenol react to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(4-hydroxyphenyl)hepta-2,4,6-trienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

7-(4-hydroxyphenyl)hepta-2,4,6-trienal has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 7-(4-hydroxyphenyl)hepta-2,4,6-trienal involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Trans-4,4’-dihydroxystilbene: Shares a similar structure but differs in the position of the hydroxy groups.

    Resveratrol: Another polyphenolic compound with antioxidant properties.

    Curcumin: Known for its anti-inflammatory and anticancer activities.

Uniqueness

7-(4-hydroxyphenyl)hepta-2,4,6-trienal is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(4-hydroxyphenyl)hepta-2,4,6-trienal involves the condensation of 4-hydroxybenzaldehyde with hept-2,4,6-trien-1-ol followed by dehydration to form the desired product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "hept-2,4,6-trien-1-ol" ], "Reaction": [ "Step 1: Mix 4-hydroxybenzaldehyde and hept-2,4,6-trien-1-ol in a solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of acid, such as sulfuric acid or hydrochloric acid, to the mixture.", "Step 3: Heat the mixture under reflux for several hours to allow for condensation to occur.", "Step 4: Cool the mixture and isolate the resulting intermediate, 7-(4-hydroxyphenyl)hept-2,4,6-trien-1-ol.", "Step 5: Dehydrate the intermediate by heating it under reflux in the presence of a dehydrating agent, such as phosphorus pentoxide or sulfuric acid.", "Step 6: Cool the mixture and isolate the final product, 7-(4-hydroxyphenyl)hepta-2,4,6-trienal." ] }

CAS No.

69963-42-4

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

(2E,4E,6E)-7-(4-hydroxyphenyl)hepta-2,4,6-trienal

InChI

InChI=1S/C13H12O2/c14-11-5-3-1-2-4-6-12-7-9-13(15)10-8-12/h1-11,15H/b2-1+,5-3+,6-4+

InChI Key

ZVJPTMYLOXLINF-CRQXNEITSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=C/C=C/C=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC=CC=CC=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.